REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([Cl:12])=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5](NC)=[O:6].N([NH-])=O.[BH4-].[Na+]>C(Cl)Cl.C(O)(C(F)(F)F)=O.C1COCC1>[Cl:1][C:2]1[C:3]([Cl:12])=[C:4]([CH2:5][OH:6])[CH:9]=[CH:10][N:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.353 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)NC)C=CN1)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
N-nitrosoamide
|
Quantity
|
0.425 g
|
Type
|
reactant
|
Smiles
|
N(=O)[NH-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.137 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred an additional 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
tBuONO (0.412 mL, 3.44 mmol) was added
|
Type
|
STIRRING
|
Details
|
The reaction was stirred 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
was quenched with half-sat
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3× with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
was slowly quenched with 1M HCl until the bubbling
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3× with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |